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molecular formula C8H9NaO3S B8535204 Sodium 5-m-xylene sulfonate

Sodium 5-m-xylene sulfonate

Cat. No. B8535204
M. Wt: 208.21 g/mol
InChI Key: RIQKQQLKIBMABS-UHFFFAOYSA-M
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Patent
US04001313

Procedure details

In a 200-ml autoclave were placed 22.9 grams (0.11 mole) of anhydrous sodium 5-m-xylene sulfonate, 9.7 grams (0.24 mole) of sodium amide and 80 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 150° C for 5 hours. The reaction pressure in the autoclave was 135 atm. during the reaction. After the ammonia was removed, 20 ml of water was added to the reaction mixture for hydrolysis. Thereafter the product was treated in the same manner as in Example 1, whereby 11.3 grams of sym. -m-xylidine boiling at 221° to 222° C was obtained. Yield was 84.4%
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
84.4%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[C:5](S([O-])(=O)=O)[CH:4]=[C:3]([CH3:11])[CH:2]=1.[Na+].[NH2-:14].[Na+].N>>[CH3:12][C:1]1[CH:6]=[CH:5][C:4]([NH2:14])=[C:3]([CH3:11])[CH:2]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
C1(=CC(=CC(=C1)S(=O)(=O)[O-])C)C.[Na+]
Step Two
Name
Quantity
9.7 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
liquid
Quantity
80 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction pressure in the autoclave
CUSTOM
Type
CUSTOM
Details
during the reaction
CUSTOM
Type
CUSTOM
Details
After the ammonia was removed
ADDITION
Type
ADDITION
Details
20 ml of water was added to the reaction mixture for hydrolysis
ADDITION
Type
ADDITION
Details
Thereafter the product was treated in the same manner as in Example 1, whereby 11.3 grams of sym

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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